Physalaemin, lys(5)-thr(6)-
Description
Overview of the Tachykinin Peptide Family
The tachykinins are a large family of neuropeptides found throughout the animal kingdom, from invertebrates to mammals. chemicalbook.com The name "tachykinin" was coined to reflect their ability to induce a rapid contraction ("tachy") of gut tissue ("kinin"). researchgate.netwiley.com These peptides are involved in a wide array of physiological processes, including smooth muscle contraction, vasodilation, pain transmission, and inflammation. researchgate.netnih.gov
The tachykinin family is broadly divided into two main groups: mammalian and non-mammalian tachykinins.
Mammalian Tachykinins: The primary members in mammals are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). nih.govjst.go.jp These are mainly found in the central and peripheral nervous systems and the gastrointestinal tract. chemsrc.com More recently discovered mammalian tachykinins include Hemokinins and Endokinins. nih.govresearchtrends.net
Non-Mammalian Tachykinins: This group is highly diverse and includes peptides isolated from various sources. chemicalbook.com Notable examples are Eledoisin (B1671165), isolated from the salivary glands of the octopus Eledone moschata, and Physalaemin (B1663488), found in the skin of amphibians. chemicalbook.comwikipedia.org Many tachykinins have been identified in the skin secretions of frogs. chemicalbook.comnih.gov
Interestingly, phylogenetic barriers between these groups are not absolute. For instance, physalaemin, an amphibian tachykinin, has been found in mammalian tissues, and its actions have been studied extensively in mammalian systems. unlp.edu.arresearchgate.net
A defining feature of the tachykinin family is a highly conserved C-terminal amino acid sequence. researchgate.net This motif is crucial for their biological activity. wikipedia.org
The consensus sequence is -Phe-X-Gly-Leu-Met-NH₂ , where:
X is a variable amino acid residue, which can be either aromatic (like Phenylalanine or Tyrosine) or aliphatic (like Valine or Isoleucine). researchgate.netwikipedia.org
The C-terminal Methionine is amidated, a common post-translational modification in bioactive peptides that is often essential for activity. nih.gov
This conserved C-terminal region is considered the "pharmacophore," the part of the molecule responsible for its biological effects. smolecule.com While the C-terminus is responsible for the common tachykinin activity, the N-terminal sequence provides specificity, influencing the peptide's affinity for different tachykinin receptor subtypes (NK₁, NK₂, and NK₃). researchgate.netnih.gov
Historical Context of Native Physalaemin Discovery and Characterization
Native physalaemin was one of the earliest non-mammalian tachykinins to be identified, playing a key role in the characterization of this peptide family.
In 1964, a research group led by Vittorio Erspamer isolated a potent hypotensive polypeptide from methanol (B129727) extracts of the skin of the South American frog, Physalaemus fuscumaculatus. This newly discovered peptide was named Physalaemin . The isolation process involved chromatography on alkaline alumina (B75360) followed by counter-current distribution to obtain the pure peptide. Subsequent analysis and synthesis confirmed its structure as an undecapeptide (a peptide consisting of 11 amino acids). Like other tachykinins, it was found to be a potent vasodilator and inducer of salivation.
Classification and Nomenclature of Physalaemin, Lys(5)-Thr(6)-
Physalaemin, lys(5)-thr(6)- is a naturally occurring analog of physalaemin. Its nomenclature follows the standard convention for peptide analogs, indicating the specific amino acid substitutions compared to the native peptide. The designation "lys(5)-thr(6)-" signifies that the amino acid at position 5 has been replaced by Lysine (B10760008) (Lys) and the amino acid at position 6 has been replaced by Threonine (Thr).
This specific analog was identified in the skin of the Australian frog Uperoleia rugosa. chemsrc.com It is therefore classified as a non-mammalian, amphibian tachykinin.
The structure of native physalaemin is an undecapeptide with the sequence: pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂ nih.gov
The analog, Physalaemin, lys(5)-thr(6)- , features two substitutions in this sequence. The Asparagine (Asn) at position 5 is replaced by Lysine (Lys), and the Lysine (Lys) at position 6 is replaced by Threonine (Thr).
Therefore, the amino acid sequence for Physalaemin, lys(5)-thr(6)- is: pGlu-Ala-Asp-Pro-Lys-Thr-Phe-Tyr-Gly-Leu-Met-NH₂
This modification at positions 5 and 6 alters the peptide's chemical properties. Structure-activity relationship studies on physalaemin have shown that while the C-terminal sequence is critical for activity, the residues at positions 5 and 6 can be substituted, sometimes resulting in analogs with altered or even increased activity. jst.go.jp
Data Tables
Table 1: Comparison of Native Physalaemin and Physalaemin, lys(5)-thr(6)-
| Feature | Native Physalaemin | Physalaemin, lys(5)-thr(6)- |
|---|---|---|
| Amino Acid Sequence | pGlu-Ala-Asp-Pro-Asn -Lys -Phe-Tyr-Gly-Leu-Met-NH₂ | pGlu-Ala-Asp-Pro-Lys -Thr -Phe-Tyr-Gly-Leu-Met-NH₂ |
| Natural Source | Physalaemus fuscumaculatus (South American Frog) | Uperoleia rugosa (Australian Frog) chemsrc.com |
| Classification | Non-mammalian Tachykinin | Non-mammalian Tachykinin |
| CAS Number | 2507-24-6 nih.gov | 73572-30-2 chemicalbook.com |
Table 2: Key Tachykinin Peptides and Their Origins
| Peptide Name | Classification | Typical Source |
|---|---|---|
| Substance P | Mammalian | Central/Peripheral Nervous System (Mammals) nih.gov |
| Neurokinin A (NKA) | Mammalian | Central/Peripheral Nervous System (Mammals) jst.go.jp |
| Neurokinin B (NKB) | Mammalian | Central Nervous System (Mammals) jst.go.jp |
| Eledoisin | Non-mammalian | Salivary Gland (Eledone moschata Octopus) chemicalbook.com |
| Physalaemin | Non-mammalian | Skin (Physalaemus fuscumaculatus Frog) |
| Physalaemin, lys(5)-thr(6)- | Non-mammalian | Skin (Uperoleia rugosa Frog) chemsrc.com |
Rationale for Amino Acid Substitutions at Positions 5 and 6
The modification of a peptide's primary sequence is a fundamental technique for probing its biological function. tmc.edu In the context of tachykinins like physalaemin, the amino acid sequence dictates the peptide's three-dimensional conformation and its ability to bind to specific receptor subtypes (NK1, NK2, and NK3). nih.gov The amino acids in the central part of the peptide chain, while not part of the highly conserved C-terminal, play a significant role in determining receptor affinity and selectivity. nih.gov
The native sequence of physalaemin contains an asparagine (Asn) residue at position 5 and a lysine (Lys) residue at position 6. The creation of the analog, Physalaemin, lys(5)-thr(6)-, involves replacing these native amino acids. The rationale for these specific substitutions is rooted in the principles of SAR to explore the chemical properties that govern receptor interaction.
Probing Receptor Binding Requirements: Studies on tachykinin antagonists have shown that the amino acids at positions 5 and 6 are critical for receptor selectivity. nih.gov For instance, some tachykinin receptors show a high degree of selectivity for a Gln-Gln sequence at positions 5 and 6, as seen in Substance P. nih.gov By substituting the native Asn5 and Lys6 in physalaemin with Lysine (Lys) and Threonine (Thr), researchers aim to investigate how changes in side-chain charge, polarity, and size at these positions affect the peptide's interaction with the receptor binding pocket.
Altering Physicochemical Properties: The substitution of asparagine with lysine at position 5 introduces a second positively charged amino acid into this region of the peptide (native physalaemin already has a lysine at position 6). Lysine is a basic amino acid with a long, flexible side chain terminating in an amino group that is positively charged at physiological pH. wikipedia.org This modification can be used to explore the role of electrostatic interactions with potentially negatively charged residues in the receptor.
Introducing Hydrogen Bonding Potential: The replacement of lysine with threonine at position 6 introduces a polar, uncharged amino acid. Threonine contains a hydroxyl (-OH) group in its side chain, which can act as both a hydrogen bond donor and acceptor. This substitution allows researchers to assess the importance of hydrogen bonding at this position for stabilizing the peptide-receptor complex.
In essence, the synthesis and study of Physalaemin, lys(5)-thr(6)- is a targeted experiment designed to dissect the molecular interactions between physalaemin and its receptors. The findings from such research contribute to a more detailed understanding of tachykinin pharmacology and can guide the design of novel peptide-based therapeutic agents with improved pharmacological profiles. nih.gov
Detailed Research Findings
The pharmacological characterization of synthetic peptide analogs like Physalaemin, lys(5)-thr(6)- involves a series of in vitro experiments to determine their binding affinity and functional activity at tachykinin receptors. These studies compare the properties of the analog to the native peptide to quantify the effects of the amino acid substitutions.
Binding Affinity Studies: To determine the affinity of Physalaemin, lys(5)-thr(6)- for tachykinin receptors, competitive binding assays are typically performed. These assays utilize cell membranes prepared from tissues or cell lines that express a specific receptor subtype (e.g., NK1, NK2, or NK3). A radiolabeled tachykinin is incubated with the membranes in the presence of varying concentrations of the unlabeled analog. The ability of the analog to displace the radiolabeled ligand from the receptor is measured, and from this, an inhibition constant (Ki) or an IC50 value (the concentration required to inhibit 50% of specific binding) is calculated. Lower values indicate higher binding affinity.
Functional Activity Assays: Functional assays are conducted to determine whether the analog acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) and to measure its potency. Common bioassays for tachykinins involve isolated smooth muscle preparations that contract or relax in response to receptor activation. nih.gov For example, the guinea-pig ileum is a classic preparation rich in NK1 receptors, while the rat urinary bladder is also used to test tachykinin activity. nih.gov The potency of an agonist is typically expressed as an EC50 value (the concentration that produces 50% of the maximal response).
The table below illustrates the kind of data that would be generated from such comparative studies.
Table 1: Illustrative Pharmacological Profile of Physalaemin and its Analog
| Compound | Amino Acid Sequence (Positions 1-11) | NK1 Receptor Binding Affinity (Ki, nM) | Guinea Pig Ileum Contraction (EC50, nM) |
|---|---|---|---|
| Physalaemin (Native) | pGlu-Ala-Asp-Pro-Asn -Lys -Phe-Tyr-Gly-Leu-Met-NH₂ | Data would be populated from experimental results. | Data would be populated from experimental results. |
| Physalaemin, lys(5)-thr(6)- | pGlu-Ala-Asp-Pro-Lys -Thr -Phe-Tyr-Gly-Leu-Met-NH₂ | Data would be populated from experimental results. | Data would be populated from experimental results. |
This table is for illustrative purposes to show the type of data generated in structure-activity relationship studies. Actual values would be determined through specific laboratory experiments.
Compound Names
Table 2: List of Compounds
| Compound Name |
|---|
| Physalaemin, lys(5)-thr(6)- |
| Physalaemin |
| Substance P |
| Lysine |
| Threonine |
| Asparagine |
| Phenylalanine |
| Glycine |
| Leucine |
| Methionine |
Properties
CAS No. |
73572-30-2 |
|---|---|
Molecular Formula |
C58H85N13O16S |
Molecular Weight |
1252.4 g/mol |
IUPAC Name |
(3S)-4-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C58H85N13O16S/c1-31(2)26-40(54(83)65-37(49(60)78)22-25-88-5)64-46(75)30-61-51(80)41(28-35-16-18-36(73)19-17-35)67-55(84)42(27-34-12-7-6-8-13-34)68-57(86)48(33(4)72)70-53(82)38(14-9-10-23-59)66-56(85)44-15-11-24-71(44)58(87)43(29-47(76)77)69-50(79)32(3)62-52(81)39-20-21-45(74)63-39/h6-8,12-13,16-19,31-33,37-44,48,72-73H,9-11,14-15,20-30,59H2,1-5H3,(H2,60,78)(H,61,80)(H,62,81)(H,63,74)(H,64,75)(H,65,83)(H,66,85)(H,67,84)(H,68,86)(H,69,79)(H,70,82)(H,76,77)/t32-,33+,37-,38-,39-,40-,41-,42-,43-,44-,48-/m0/s1 |
InChI Key |
JDWGXVXQFARQIG-UTSVTYMMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]4CCC(=O)N4)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C4CCC(=O)N4 |
Origin of Product |
United States |
Receptor Pharmacology and Ligand Receptor Interactions of Physalaemin, Lys 5 Thr 6
Neurokinin Receptor Subtype Selectivity and Affinity
The selectivity and affinity of a ligand for different receptor subtypes are critical determinants of its biological effects. While specific quantitative binding data for Physalaemin (B1663488), lys(5)-thr(6)- is not extensively documented in publicly available literature, its activity is reported to be very similar to that of physalaemin. rsc.org Physalaemin itself is known to interact with high affinity at the NK1 receptor, making it a useful tool for studying this receptor subtype. jneurosci.orgnih.gov
High-Affinity Binding to Neurokinin 1 (NK1) Receptor
The Neurokinin 1 (NK1) receptor is the primary target for Substance P, the most studied mammalian tachykinin. mdpi.comguidetopharmacology.org Physalaemin demonstrates a high affinity for the NK1 receptor, with studies showing it to be equipotent to Substance P in inhibiting the binding of radiolabeled ligands to rat brain membranes. jneurosci.orgnih.gov This suggests a strong interaction with the NK1 receptor. Given that Physalaemin, lys(5)-thr(6)- exhibits similar activity to its parent compound, it is inferred to also bind with high affinity to the NK1 receptor. rsc.org The interaction of tachykinins with the NK1 receptor is known to mediate a variety of physiological processes, including pain transmission and inflammation. edis.at
Interactions with Neurokinin 2 (NK2) and Neurokinin 3 (NK3) Receptors
The Neurokinin 2 (NK2) and Neurokinin 3 (NK3) receptors show preferential affinity for neurokinin A and neurokinin B, respectively. guidetopharmacology.orgnih.gov While the primary interaction of physalaemin is with the NK1 receptor, like other tachykinins, a degree of cross-reactivity with NK2 and NK3 receptors is observed, though with lower affinity. nih.gov The common C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, shared among tachykinins is a key determinant for their ability to bind to these receptors, while the N-terminal portion of the peptide often dictates subtype selectivity. mdpi.comnih.gov It is therefore expected that Physalaemin, lys(5)-thr(6)- would exhibit a significantly lower affinity for NK2 and NK3 receptors compared to its interaction with the NK1 receptor.
Table 1: Relative Affinity Profile of Tachykinins at Neurokinin Receptors
| Ligand | NK1 Receptor Affinity | NK2 Receptor Affinity | NK3 Receptor Affinity |
|---|---|---|---|
| Substance P | High | Low | Low |
| Neurokinin A | Moderate | High | Low |
| Neurokinin B | Low | Low | High |
| Physalaemin | High | Low | Low |
| Physalaemin, lys(5)-thr(6)- (inferred) | High | Low | Low |
Detailed Analysis of Receptor Binding Kinetics
The kinetics of ligand-receptor binding provide insight into the dynamic nature of this interaction. Studies on the parent compound, physalaemin, offer a foundational understanding of the likely binding kinetics of its Lys(5)-Thr(6)- analog.
Studies on Saturability and Reversibility of Binding
Research utilizing radiolabeled physalaemin ([³H]PHY) has demonstrated that its binding to rat brain membranes is both saturable and reversible. jneurosci.orgnih.gov Saturability implies a finite number of specific binding sites on the cell membranes, a hallmark of receptor-mediated interactions. Scatchard analysis of [³H]PHY binding indicates a single population of non-interacting binding sites with a maximal receptor density (Bmax) of 76 fmol/mg of protein. jneurosci.orgnih.gov The reversibility of binding indicates that the ligand can dissociate from the receptor, allowing for dynamic regulation of signaling.
Impact of Ionic Environment and Divalent Cations on Binding Characteristics
The ionic composition of the extracellular milieu can significantly influence ligand-receptor interactions. The binding of [³H]physalaemin to rat brain membranes is enhanced by the presence of monovalent cations in a manner dependent on ionic strength. jneurosci.orgnih.gov Furthermore, the addition of the divalent cation manganese (Mn²⁺) at a concentration of 2.5 mM has been shown to double the affinity (KD) of [³H]PHY for its receptor and increase the maximal receptor density (Bmax) by 40%. jneurosci.orgnih.gov This suggests that cations can modulate the conformation of the receptor or the ligand, thereby affecting the binding characteristics.
Table 2: Effect of Mn²⁺ on [³H]Physalaemin Binding to Rat Brain Membranes
| Condition | Dissociation Constant (KD) | Maximal Receptor Density (Bmax) |
|---|---|---|
| Basal | ~7.2 nM (inferred) | ~54 fmol/mg protein (inferred) |
| + 2.5 mM MnCl₂ | 3.6 nM | 76 fmol/mg protein |
Data derived from studies on the parent compound, physalaemin. jneurosci.orgnih.gov
Methodologies for Radioligand Binding Assays
The characterization of ligand-receptor interactions for compounds like Physalaemin, lys(5)-thr(6)- relies on established methodologies, primarily radioligand binding assays. These assays typically involve incubating a biological preparation containing the receptor of interest (e.g., cell membranes) with a radiolabeled ligand.
A common approach is the filtration assay . In this method, the incubation mixture, containing the receptor preparation, the radiolabeled ligand, and potentially a competing unlabeled ligand, is passed through a filter. The filter traps the receptor-bound radioligand, while the unbound ligand passes through. The radioactivity retained on the filter is then quantified to determine the extent of binding.
Key steps in a typical radioligand binding assay include:
Membrane Preparation: Isolation of cell membranes expressing the target neurokinin receptors.
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]Substance P or [³H]physalaemin) in a buffer solution. For competition assays, varying concentrations of the unlabeled test compound (like Physalaemin, lys(5)-thr(6)-) are included.
Separation of Bound and Free Ligand: Rapid filtration is used to separate the membrane-bound radioligand from the unbound radioligand.
Quantification: The radioactivity on the filters is measured using a scintillation counter.
Data Analysis: The data is analyzed to determine key binding parameters such as the dissociation constant (KD), the maximal receptor density (Bmax), and the inhibitory constant (Ki) for competing ligands.
These assays can be further categorized into:
Saturation assays: Used to determine the KD and Bmax of a radioligand by incubating the receptor preparation with increasing concentrations of the radioligand.
Competition (or displacement) assays: Used to determine the affinity (Ki) of an unlabeled compound by measuring its ability to displace a known radioligand from the receptor.
Agonistic and Antagonistic Properties of Physalaemin, Lys(5)-Thr(6)-
Based on the known activity of physalaemin and other analogues, it is presumed that Physalaemin, lys(5)-thr(6)- acts as an agonist at tachykinin receptors. nih.gov Agonists are ligands that bind to and activate a receptor, eliciting a biological response. However, without specific studies on this compound, it is impossible to definitively characterize its agonistic profile or rule out potential antagonistic properties at certain receptor subtypes.
Comparative Potency with Native Tachykinins
A critical aspect of characterizing a tachykinin analogue is comparing its potency to endogenous ligands like Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). termedia.pl Native tachykinins exhibit a preferential, though not exclusive, affinity for the three receptor subtypes: SP for NK1, NKA for NK2, and NKB for NK3. termedia.pl
There is no specific data in the reviewed literature detailing the comparative potency (e.g., EC₅₀ or Kᵢ values) of Physalaemin, lys(5)-thr(6)- relative to these native tachykinins at the NK1, NK2, or NK3 receptors. Such data would be necessary to understand its receptor selectivity and potential physiological effects.
Cellular Mechanisms of Receptor Activation and Signal Transduction
Upon binding to a tachykinin receptor, an agonist like physalaemin initiates a cascade of intracellular events, known as signal transduction, which leads to a cellular response. biomolther.org
G Protein-Coupled Receptor (GPCR) Signaling Pathways
Tachykinin receptors are canonical GPCRs that couple to intracellular G proteins to transmit their signal across the cell membrane. mdpi.comebi.ac.uk The NK1, NK2, and NK3 receptors primarily couple to G proteins of the Gq/11 family. ebi.ac.uk7tmantibodies.com Activation of this pathway leads to the stimulation of phospholipase C, which in turn generates second messengers like inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This process ultimately results in the mobilization of intracellular calcium (Ca²⁺) and the activation of protein kinase C. nih.gov
While this is the established pathway for tachykinin receptors, specific studies confirming that Physalaemin, lys(5)-thr(6)- activates this precise G protein signaling cascade are absent from the literature.
Receptor Internalization and Ligand-Receptor Complex Dynamics
A common feature of GPCR signaling is agonist-induced receptor internalization, a process where the receptor-ligand complex is moved from the cell surface into the cell's interior. neb.commdpi.com This mechanism serves multiple functions, including signal desensitization (turning the signal off) and initiating distinct intracellular signaling pathways. biomolther.orgnih.gov The process is often mediated by proteins such as β-arrestins and involves clathrin-coated pits. biomolther.orgnih.gov
Whether the binding of Physalaemin, lys(5)-thr(6)- to tachykinin receptors induces their internalization, and the specific dynamics of this process, has not been experimentally determined.
Biological Activities and Physiological Responses in Pre Clinical Models
Smooth Muscle Contractility and Motility Studies
The effects of Physalaemin (B1663488), lys(5)-thr(6)- on smooth muscle have been evaluated across various tissue types, revealing differential activity that underscores the complexity of tachykinin receptor subtypes and their distribution.
In studies using isolated gastrointestinal tissues, the substitution of amino acids at positions 5 and 6 in the physalaemin sequence results in varied biological activity compared to the parent compound. Research indicates that [Lys(5),Thr(6)]-physalaemin exhibits a partially reduced contractile effect on guinea-pig ileum. Conversely, in rabbit colon preparations, this analog showed no change or a slight increase in activity. This suggests a species- and tissue-specific interaction with tachykinin receptors. Tachykinin receptors, particularly NK1 and NK2 types, are expressed throughout the gastrointestinal tract and are involved in mediating smooth muscle contraction, secretion, and neuro-neuronal communication. nih.gov
| Isolated Tissue Preparation | Observed Effect of Physalaemin, lys(5)-thr(6)- (Compared to Physalaemin) |
| Guinea-Pig Ileum | Partially reduced contractile activity |
| Rabbit Colon | No significant change or increased activity |
| Guinea-Pig Vas Deferens | Partially reduced contractile activity |
| Rat Urinary Bladder | No significant change or increased activity |
| Guinea-Pig Urinary Bladder | No significant change or increased activity |
This table summarizes the relative contractile activity of Physalaemin, lys(5)-thr(6)- in various isolated smooth muscle tissues.
The parent compound, physalaemin, is a potent vasodilator, causing a marked hypotensive effect in various animal models. nih.gov This action is primarily mediated by the activation of NK1 receptors on vascular endothelial cells, which leads to the release of nitric oxide and subsequent relaxation of the surrounding smooth muscle. nih.gov While direct, specific studies evaluating the hypotensive effects of the Physalaemin, lys(5)-thr(6)- analog are not extensively detailed in available literature, its nature as a tachykinin agonist implies a potential for similar, albeit possibly modulated, vascular responses. The regulation of systemic blood pressure is critically dependent on the contractility of arterial smooth muscle cells, which can be influenced by tachykinin-mediated pathways. elifesciences.org
Tachykinins play a significant role in regulating esophageal motility. Studies on the parent compound, physalaemin, in rat esophageal segments demonstrate the induction of tonic contractions, specifically in the longitudinal smooth muscle of the muscularis mucosa. nih.gov This contractile response was found to be mediated by tachykinin NK2 and NK3 receptors located directly on the muscle cells, as the effect was not blocked by the neural blocker tetrodotoxin (B1210768) but was inhibited by NK2 and NK3 receptor antagonists. nih.gov Although research focusing exclusively on Physalaemin, lys(5)-thr(6)- in the esophagus is limited, its function as a tachykinin agonist suggests it would participate in these pathways, potentially with altered receptor affinity or efficacy.
Tachykinin receptors are present in the respiratory tract and are involved in airway smooth muscle contraction and neurogenic inflammation. nih.gov The activation of these receptors can lead to bronchoconstriction. While the direct actions of Physalaemin, lys(5)-thr(6)- on airway smooth muscle have not been specifically elucidated, the involvement of tachykinins in the pathophysiology of airway diseases like asthma is an area of active investigation. nih.gov The contractile state of airway smooth muscle is a critical factor in airway resistance and is modulated by complex signaling pathways within the muscle cells. nih.govmdpi.com
Neurobiological and Neuromodulatory Effects in Animal Models
The neurobiological effects of tachykinin analogs are defined by their interaction with receptors distributed throughout the central and peripheral nervous systems. These interactions are fundamental to processes ranging from pain transmission to complex behavioral responses.
The effects of Physalaemin, lys(5)-thr(6)- within the central nervous system are predicated on the location of the three main tachykinin receptors (NK1, NK2, and NK3). These receptors show a widespread but distinct distribution pattern.
NK1 Receptor: The NK1 receptor, which has a high affinity for Substance P, is broadly distributed throughout the CNS. nih.govwikipedia.org High densities are found in brain regions associated with emotion, pain, and stress responses, including the amygdala, substantia nigra, hypothalamus, and various cortical areas. guidetopharmacology.orgnih.gov It is also present in the nucleus tractus solitarius and area postrema, regions critical for the emetic reflex. nih.gov
NK2 Receptor: The distribution of the NK2 receptor in the CNS is more restricted compared to NK1 and NK3. researchgate.netresearchgate.net It is found in discrete regions such as the prefrontal cortex, hippocampus, and certain thalamic nuclei. guidetopharmacology.orgnih.gov Its primary expression is in the peripheral nervous system, particularly in the smooth muscle of the gastrointestinal and respiratory tracts. guidetopharmacology.orgnih.gov
NK3 Receptor: The NK3 receptor is widely expressed in the CNS, with its distribution often overlapping with systems that regulate cardiovascular function, pain perception, and mood. nih.govfrontiersin.org It is considered a promising target for CNS disorders, and its activation can modulate various neurotransmitter systems. nih.gov
The specific binding and activation of these receptor populations by Physalaemin, lys(5)-thr(6)- would determine its precise neuromodulatory profile in pre-clinical animal models.
Depolarization Effects on Spinal Cord Neurons
Tachykinins are known to exert excitatory effects on neurons within the central nervous system. Substance P, a well-studied tachykinin, has been shown to depolarize spinal cord neurons by inhibiting background potassium channels. mdpi.com This action leads to an increase in neuronal excitability. While direct electrophysiological studies on [Lys(5),Thr(6)]-physalaemin are not extensively documented, as a physalaemin analogue, it is expected to interact with tachykinin receptors present on spinal cord neurons.
The activation of neurokinin (NK) receptors by tachykinin agonists generally leads to the activation of phospholipase C, resulting in the mobilization of intracellular calcium and the activation of protein kinase C. nih.gov These intracellular signaling events contribute to neuronal depolarization and increased neuronal firing. Given that physalaemin and its analogues can interact with NK1 receptors, which are known to be involved in pain transmission through sustained excitation of spinal neurons, it is plausible that [Lys(5),Thr(6)]-physalaemin would have a similar depolarizing effect. nih.gov
| Agonist | Receptor Target | Effect on Spinal Neurons | Presumed Mechanism |
| Substance P | NK1 | Depolarization, Increased Excitability | Inhibition of background K+ channels, Activation of phospholipase C |
| Physalaemin | NK1/NK2 | Depolarization (inferred) | Activation of phospholipase C, mobilization of intracellular Ca2+ |
| [Lys(5),Thr(6)]-physalaemin | NK2 (predicted) | Depolarization (predicted) | Similar to other tachykinin agonists |
Participation in Ascending Enteric Reflex Pathways
The enteric nervous system (ENS) governs gastrointestinal motility through complex reflex pathways. The ascending enteric reflex, which involves contraction of the circular muscle orally to a point of distension, is mediated by both cholinergic and tachykininergic neurotransmission. nih.gov Studies have indicated that tachykinins, acting through NK2 receptors, play a role in neuromuscular transmission within this reflex pathway. nih.gov
Physalaemin and its analogues are known to be potent stimulants of intestinal smooth muscle. As an agonist with likely activity at NK2 receptors, [Lys(5),Thr(6)]-physalaemin is anticipated to participate in the ascending enteric reflex. The activation of NK2 receptors on smooth muscle cells of the gut by tachykinins contributes to the contractile response. Research on various tachykinin agonists has demonstrated their ability to induce contractions in intestinal preparations, supporting the involvement of this peptide class in the motor patterns of the gut.
| Neurotransmitter/Agonist | Receptor(s) | Role in Ascending Enteric Reflex |
| Acetylcholine | Muscarinic | Neuromuscular and neuroneuronal transmission |
| Tachykinins (general) | NK1, NK2, NK3 | Neuromuscular transmission (NK2), Neuroneuronal transmission (NK1, NK3) |
| Physalaemin Analogue (predicted) | NK2 | Participation in neuromuscular contraction |
Role in Nociceptive Information Processing in the Dorsal Horn
The dorsal horn of the spinal cord is a critical site for the processing of sensory information, including pain signals (nociception). Tachykinins, released from the central terminals of primary sensory neurons, are key modulators of nociceptive transmission. Substance P, acting on NK1 receptors in the superficial laminae of the dorsal horn, is well-known to be involved in the transmission of pain signals. ed.ac.uknih.gov
While the specific actions of [Lys(5),Thr(6)]-physalaemin in the dorsal horn have not been fully elucidated, its nature as a tachykinin agonist suggests a role in modulating nociceptive processing. Tachykinin receptors, including NK1 and NK2, are expressed in the dorsal horn. nih.gov Activation of these receptors can lead to the sensitization of dorsal horn neurons, amplifying the transmission of pain signals to higher brain centers. The interaction of physalaemin analogues with these receptors could therefore contribute to the modulation of pain perception. nih.gov
Mechanisms of Sensory Neuron Sensitization and Modulation of Peripheral Injury Responses
Tachykinins are implicated in the phenomenon of peripheral sensitization, where sensory neurons become more responsive to stimuli following injury or inflammation. This process contributes to hyperalgesia (an increased response to a stimulus that is normally painful) and allodynia (pain in response to a stimulus that does not normally provoke pain). The release of tachykinins from the peripheral endings of sensory neurons can lead to "neurogenic inflammation," which involves vasodilation and plasma extravasation, further contributing to sensitization. nih.gov
As a tachykinin agonist, [Lys(5),Thr(6)]-physalaemin would be expected to contribute to sensory neuron sensitization. By acting on tachykinin receptors on sensory nerve terminals, it could lower the threshold for activation and increase the firing rate of these neurons in response to stimuli. This modulation of sensory neuron activity is a key component of the response to peripheral injury.
Potentiation of Other Bioactive Peptide Systems
Investigation of Bradykinin (B550075) Potentiating Activity
Bradykinin is a potent inflammatory mediator that elicits pain and vasodilation. Certain peptides, known as bradykinin potentiating peptides (BPPs), can enhance the effects of bradykinin, often by inhibiting the enzymes that degrade it, such as angiotensin-converting enzyme (ACE).
A thorough review of the available literature reveals no direct evidence or studies investigating the bradykinin potentiating activity of [Lys(5),Thr(6)]-physalaemin. The primary mechanism of action for physalaemin and its analogues is through the activation of tachykinin receptors, a distinct pathway from the modulation of the kinin-kallikrein system. While some peptides can exhibit multiple biological activities, there is currently no scientific basis to suggest that [Lys(5),Thr(6)]-physalaemin potentiates the actions of bradykinin.
Comparative Pharmacological and Functional Analysis
Comparison with Mammalian Tachykinins
The major mammalian tachykinins include Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). nih.gov These peptides are involved in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. nih.govwikipedia.orgresearchgate.net
Shared and Divergent Functional Profiles (e.g., Substance P, Neurokinin A, Neurokinin B)
Physalaemin (B1663488) and its analogue share a significant overlap in their functional profiles with mammalian tachykinins, particularly Substance P. Both physalaemin and SP are potent vasodilators and stimulate salivary secretion. wikipedia.orgnih.gov In the central nervous system, both peptides have been shown to facilitate nociceptive reflexes, suggesting a role in pain perception. nih.gov
However, there are also notable differences. For instance, in some bioassays, physalaemin demonstrates a higher potency than SP in inducing certain smooth muscle contractions. nih.gov The functional profiles of NKA and NKB diverge more significantly from that of physalaemin. NKA and NKB exhibit preferential activity at NK2 and NK3 receptors, respectively, leading to different patterns of smooth muscle contraction and other physiological responses compared to the NK1-preferring physalaemin. imrpress.comacnp.org
Comparative Receptor Selectivity and Binding Affinities
Mammalian tachykinin receptors are classified into three main subtypes: NK1, NK2, and NK3. nih.gov Substance P is the preferred endogenous ligand for the NK1 receptor, NKA for the NK2 receptor, and NKB for the NK3 receptor. acnp.org Physalaemin and its analogue, much like Substance P, exhibit a high affinity for the NK1 receptor. imrpress.comjneurosci.org
Studies have shown that physalaemin and SP are often equipotent in competing for binding to the NK1 receptor. jneurosci.org The binding affinity of tachykinins is largely determined by their amino acid sequence. The conserved C-terminal region is essential for receptor binding and activation, while the N-terminal sequence influences receptor selectivity. wikipedia.orgtermedia.pl The structural similarities in the C-terminal region of physalaemin and SP account for their shared high affinity for the NK1 receptor. jneurosci.org In contrast, NKA and NKB have lower affinities for the NK1 receptor but higher affinities for NK2 and NK3 receptors, respectively. embopress.org
| Tachykinin | Preferred Receptor | Relative Affinity for NK1 Receptor |
| Physalaemin | NK1 | High |
| Substance P | NK1 | High |
| Neurokinin A | NK2 | Low |
| Neurokinin B | NK3 | Low |
Comparison with Other Non-Mammalian Tachykinins
The tachykinin family is diverse in non-mammalian species, with peptides like eledoisin (B1671165) and kassinin (B1630603) being prominent examples. wikipedia.orgbioone.org
Structural and Functional Similarities (e.g., Eledoisin, Kassinin)
Eledoisin, isolated from the salivary glands of the octopus Eledone moschata, and kassinin, from the skin of the African frog Kassina senegalensis, share the characteristic C-terminal tachykinin sequence. nih.govwikipedia.orgbioone.org Structurally, all these non-mammalian tachykinins are undecapeptides. wikipedia.org
Functionally, physalaemin, eledoisin, and kassinin exhibit overlapping biological activities, including effects on blood pressure and smooth muscle contraction. nih.govsmolecule.com However, the spectrum of activity for each peptide is distinct. For example, kassinin is a potent stimulant of various smooth muscle preparations but a weaker hypotensive agent and stimulant of salivary secretion compared to physalaemin. nih.gov Eledoisin's activity profile is reported to be more similar to that of kassinin than to physalaemin. nih.gov
Species-Specific Receptor Interactions and Response Variances
The interactions between tachykinins and their receptors can vary significantly across different species, leading to different physiological responses.
Future Directions and Emerging Research Perspectives
Development of Next-Generation Peptide Analogs with Enhanced Receptor Selectivity and Stability
The development of novel peptide analogs is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy while minimizing off-target effects. For Physalaemin (B1663488), lys(5)-thr(6)-, future research will likely focus on creating next-generation analogs with improved receptor selectivity and metabolic stability.
Structure-activity relationship (SAR) studies are fundamental to this endeavor. By systematically modifying the amino acid sequence of Physalaemin, lys(5)-thr(6)-, researchers can identify key residues responsible for receptor binding and activation. nih.gov For instance, substitutions at specific positions in other tachykinin peptides have been shown to improve receptor binding and agonistic activity for the neurokinin-3 receptor (NK3R). nih.gov Similar strategies can be applied to Physalaemin, lys(5)-thr(6)- to tailor its affinity for specific tachykinin receptor subtypes, such as NK1R, NK2R, and NK3R.
Furthermore, enhancing the stability of peptide analogs is crucial for their therapeutic application. Linear peptides are often susceptible to rapid degradation by proteases in the body. Future research could explore the synthesis of cyclic analogs of Physalaemin, lys(5)-thr(6)-. Cyclization has been shown to improve the stability of other peptides, and conformational analysis of such cyclic analogs can provide insights into the bioactive conformation required for receptor interaction. nih.gov
Table 1: Strategies for Developing Next-Generation Analogs of Physalaemin, lys(5)-thr(6)-
| Strategy | Rationale | Potential Outcome |
| Alanine Scanning Mutagenesis | Identify key residues for receptor interaction. | Enhanced understanding of structure-activity relationships. |
| Amino Acid Substitution | Modify receptor selectivity and affinity. | Analogs with targeted effects on specific tachykinin receptors. |
| Peptide Cyclization | Increase resistance to proteolytic degradation. | Improved bioavailability and longer duration of action. |
| Incorporation of Unnatural Amino Acids | Introduce novel chemical properties. | Enhanced stability and modified pharmacological profiles. |
Application of Advanced Receptor Characterization Techniques for Novel Binding Sites
A deeper understanding of how Physalaemin, lys(5)-thr(6)- interacts with its target receptors is paramount. Advanced receptor characterization techniques offer the potential to uncover novel binding sites and allosteric modulatory pockets on tachykinin receptors.
Techniques such as cryogenic electron microscopy (Cryo-EM) and X-ray crystallography can provide high-resolution structural information of the peptide-receptor complex. These structural insights can reveal the precise molecular interactions that govern binding and activation, paving the way for the rational design of more potent and selective ligands.
Furthermore, genetic incorporation of photoreactive amino acids into the receptor can be used to map the binding site of Physalaemin, lys(5)-thr(6)-. This photocross-linking methodology has been successfully used to identify novel interaction sites for Substance P on the neurokinin-1 receptor. nih.gov Applying this technique to Physalaemin, lys(5)-thr(6)- could reveal unique binding determinants and potentially identify allosteric sites that can be targeted for drug development.
Comprehensive Elucidation of Downstream Signaling Cascades and Transcriptional Regulation
Upon binding to its receptor, Physalaemin, lys(5)-thr(6)- is expected to trigger a cascade of intracellular signaling events. While the general signaling pathways of tachykinin receptors are known to involve G-protein coupling and the activation of phospholipase C, the specific downstream effects of this particular analog remain to be elucidated. guidetopharmacology.orgnih.gov
Future research should aim to comprehensively map the signaling pathways activated by Physalaemin, lys(5)-thr(6)- in various cell types. This would involve investigating the activation of key signaling molecules such as protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and the mobilization of intracellular calcium. nih.gov
Moreover, the long-term effects of receptor activation involve changes in gene expression. It is crucial to investigate the transcriptional regulation induced by Physalaemin, lys(5)-thr(6)-. Tachykinin receptor activation has been shown to stimulate the expression of proinflammatory genes through the activation of transcription factors like NF-κB. nih.gov Identifying the specific genes and transcription factors regulated by Physalaemin, lys(5)-thr(6)- will provide a deeper understanding of its physiological and pathological roles.
Integration of Multi-Omics Data for a Systems-Level Understanding of Tachykinin Physiology
To gain a holistic view of the biological effects of Physalaemin, lys(5)-thr(6)-, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular and physiological responses to this peptide. thermofisher.com
By combining these datasets, researchers can construct detailed molecular networks that illustrate the intricate interplay between different biological processes regulated by Physalaemin, lys(5)-thr(6)-. For example, transcriptomic analysis can identify genes whose expression is altered, while proteomic and metabolomic analyses can reveal changes in protein and metabolite levels, respectively. This integrated approach can help in identifying novel biomarkers and therapeutic targets related to the tachykinin system. thermofisher.com
The application of multi-omics approaches in immunological research has already demonstrated its power in understanding complex regulatory networks. nih.govresearchgate.net A similar strategy applied to the study of Physalaemin, lys(5)-thr(6)- could uncover its role in various physiological systems and its potential involvement in disease states.
Q & A
Q. How can researchers confirm the amino acid sequence and post-translational modifications of Physalaemin using current analytical techniques?
To confirm the structure, perform a combination of enzymatic cleavage (e.g., trypsin and papain) and mass spectrometry (MS). Trypsin typically cleaves after lysine residues, but anomalies in Physalaemin’s cleavage patterns (e.g., incomplete digestion at Lys⁵) require tandem MS/MS for verification . Acid hydrolysis followed by HPLC or Edman degradation can identify free amino acids and N-terminal pyroglutamate. For post-translational modifications like amidated C-termini (e.g., Met-NH₂), use nuclear magnetic resonance (NMR) or isotopic labeling .
Q. What bioassay protocols are recommended for validating the bioactivity of synthetic vs. natural Physalaemin?
Use in vivo models (e.g., rat tail-flick test) to compare hyperalgesic potency. Measure dose-response curves for natural and synthetic peptides, ensuring equivalent molar concentrations. Cross-reference with Substance P (SP) as a positive control, noting Physalaemin’s higher potency (e.g., ED₅₀ values). Validate equivalence via parallel bioassays on smooth muscle preparations (e.g., guinea pig ileum) to confirm receptor binding affinity .
Q. How should researchers address discrepancies in enzymatic cleavage data for Physalaemin?
Discrepancies (e.g., unexpected trypsin resistance at Lys⁵) may arise from steric hindrance or tertiary structure. Perform molecular dynamics simulations to model peptide conformation or use chemical modifiers (e.g., urea denaturation) to expose cleavage sites. Validate with alternative enzymes (e.g., chymotrypsin) and compare fragmentation patterns via MALDI-TOF .
Advanced Research Questions
Q. What experimental designs are optimal for elucidating Physalaemin’s receptor subtype specificity in nociceptive pathways?
Employ cross-desensitization protocols: Pre-treat rats with intrathecal SP to induce receptor desensitization, then administer Physalaemin. A lack of response indicates shared receptor subtypes (e.g., SP-P). Use selective antagonists (e.g., phentolamine for adrenoceptors) to rule out secondary pathways. Pair with immunohistochemistry to localize receptor expression in spinal cord tissues .
Q. How can researchers resolve contradictions in Physalaemin’s pharmacological effects across different smooth muscle preparations?
Contradictions (e.g., excitatory vs. inhibitory effects) may stem from tissue-specific receptor isoforms or co-localized mediators. Design organ bath experiments with receptor blockers (e.g., NK₁ antagonists) and measure intracellular calcium flux. Use knockout models (e.g., NK₁⁻/⁻ mice) to isolate Physalaemin’s direct effects .
Q. What strategies are recommended for comparative analysis of Physalaemin and structurally related peptides (e.g., Edeloin)?
Conduct phylogenetic alignment of peptide sequences to identify conserved residues (e.g., C-terminal amidation). Use surface plasmon resonance (SPR) to compare binding kinetics to shared receptors. For functional comparisons, perform in silico docking studies with receptor crystal structures (e.g., NK₁) and validate via mutagenesis .
Methodological Best Practices
Q. What statistical approaches are critical for analyzing dose-response relationships in hyperalgesia assays?
Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For cross-desensitization studies, use paired t-tests to compare pre- and post-treatment latencies. Report confidence intervals and effect sizes to contextualize biological significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
